![molecular formula C9H19N3O B6627932 N-[1-(2-aminopropyl)pyrrolidin-3-yl]acetamide](/img/structure/B6627932.png)
N-[1-(2-aminopropyl)pyrrolidin-3-yl]acetamide
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Overview
Description
N-[1-(2-aminopropyl)pyrrolidin-3-yl]acetamide, also known as N-phenylacetyl-L-prolylglycine ethyl ester or Noopept, is a synthetic nootropic drug that is widely used in scientific research. It was first synthesized in Russia in the early 1990s and has since gained popularity due to its cognitive-enhancing effects.
Mechanism of Action
The exact mechanism of action of Noopept is not well understood. However, it is believed to work by increasing the availability of acetylcholine, a neurotransmitter that is important for learning and memory. Noopept also modulates the activity of glutamate receptors, which are involved in synaptic plasticity and memory formation.
Biochemical and Physiological Effects
Noopept has been shown to have a number of biochemical and physiological effects. It increases the levels of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons. Noopept also reduces oxidative stress and inflammation in the brain, which can contribute to cognitive decline.
Advantages and Limitations for Lab Experiments
One of the main advantages of using Noopept in lab experiments is its ability to enhance cognitive function in animal models. This can be useful for studying the neural mechanisms underlying learning and memory. However, one limitation of using Noopept is that its effects may not be directly comparable to those of other cognitive enhancers, as it has a unique mechanism of action.
Future Directions
There are several potential future directions for research on Noopept. One area of interest is its potential use in the treatment of neurodegenerative diseases. Additionally, Noopept could be investigated for its effects on other cognitive processes, such as decision-making and creativity. Finally, further studies could explore the safety and long-term effects of Noopept use in humans.
Conclusion
N-[1-(2-aminopropyl)pyrrolidin-3-yl]acetamide, or Noopept, is a synthetic nootropic drug that has gained popularity due to its cognitive-enhancing effects. Its mechanism of action involves increasing the availability of acetylcholine and modulating glutamate receptors. Noopept has been extensively studied for its cognitive-enhancing effects and potential use in the treatment of neurodegenerative diseases. While there are advantages to using Noopept in lab experiments, its effects may not be directly comparable to those of other cognitive enhancers. Future research should focus on exploring the potential therapeutic uses of Noopept and its effects on other cognitive processes.
Synthesis Methods
The synthesis of Noopept involves the reaction of N-[1-(2-aminopropyl)pyrrolidin-3-yl]acetamideyl-L-prolylglycine ethyl ester with pyrrolidine. The resulting compound is then purified through recrystallization. The purity of the final product is typically greater than 99%.
Scientific Research Applications
Noopept has been extensively studied for its cognitive-enhancing effects. It has been shown to improve memory, learning, and attention in both animal and human studies. Additionally, Noopept has been investigated for its neuroprotective properties and potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
N-[1-(2-aminopropyl)pyrrolidin-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O/c1-7(10)5-12-4-3-9(6-12)11-8(2)13/h7,9H,3-6,10H2,1-2H3,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYGKSMRFRPNTHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCC(C1)NC(=O)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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